2-Nitroimipramine
Overview
Description
2-Nitroimipramine is a nitro derivative of the tricyclic antidepressant imipramine. It is known for its high affinity for the serotonin uptake system, making it a valuable tool in neuropharmacological research. This compound has been extensively studied for its potential as a photoaffinity probe, which allows researchers to investigate the serotonin uptake mechanism in various biological systems .
Preparation Methods
2-Nitroimipramine is synthesized through the nitration of imipramine. The nitration process involves the introduction of a nitro group (-NO2) into the imipramine molecule. This is typically achieved by reacting imipramine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imipramine molecule .
In industrial production, the process is scaled up with stringent control over reaction parameters to maintain product quality and yield. The nitration reaction is followed by purification steps to isolate this compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
2-Nitroimipramine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions, leading to the formation of various oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nitroimipramine has several scientific research applications:
Neuropharmacology: It is used as a photoaffinity probe to study the serotonin uptake system in neurons and platelets. .
Biochemistry: The compound is used to investigate the binding sites and interactions of serotonin transporters in different biological systems
Medicinal Chemistry: Research on this compound contributes to the development of new antidepressant drugs by providing insights into the structure-activity relationships of tricyclic antidepressants.
Industrial Applications: While its primary use is in research, the knowledge gained from studies involving this compound can be applied to the design of more efficient and selective serotonin reuptake inhibitors.
Mechanism of Action
2-Nitroimipramine exerts its effects by binding to the serotonin transporter, thereby inhibiting the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound’s high affinity for the serotonin transporter makes it an effective tool for studying the molecular interactions and allosteric modulation of this transporter .
Comparison with Similar Compounds
2-Nitroimipramine is compared with other nitro derivatives of imipramine, such as 2,8-dinitroimipramine. These compounds share similar inhibitory effects on serotonin uptake but differ in their potency and duration of action. For instance, 2,8-dinitroimipramine is also a potent inhibitor but has a different binding affinity and pharmacokinetic profile .
Similar compounds include:
2,8-Dinitroimipramine: Another nitro derivative with potent serotonin uptake inhibition.
Imipramine: The parent compound, a tricyclic antidepressant with a well-established clinical use.
Desipramine: A secondary amine tricyclic antidepressant with a different selectivity profile for neurotransmitter reuptake inhibition
This compound’s uniqueness lies in its specific application as a photoaffinity probe and its irreversible binding to the serotonin transporter under certain conditions, making it a valuable tool for detailed mechanistic studies .
Properties
IUPAC Name |
N,N-dimethyl-3-(3-nitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22(23)24)10-11-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKYRDTRZHXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228236 | |
Record name | 2-Nitroimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77533-92-7 | |
Record name | 2-Nitroimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077533927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitroimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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